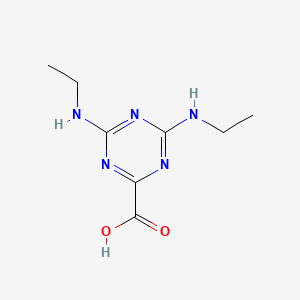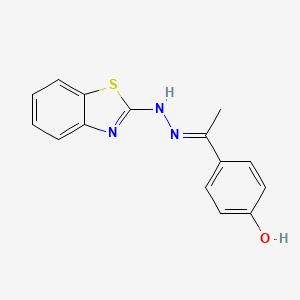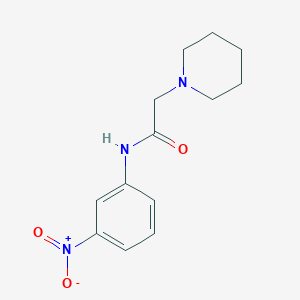![molecular formula C23H17NO5S B11539599 (2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one est un composé organique complexe qui appartient à la classe des benzothiophènes. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzylidène lié à un noyau benzothiophène, avec des groupes méthoxy et nitrobenzyl supplémentaires. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzothiophène : Le noyau benzothiophène peut être synthétisé par une réaction de cyclisation impliquant un dérivé du thiophène et un aldéhyde ou une cétone appropriés.
Introduction du groupe benzylidène : Le groupe benzylidène est introduit par une réaction de condensation entre le noyau benzothiophène et un dérivé du benzaldéhyde.
Ajout de groupes méthoxy et nitrobenzyl : Les groupes méthoxy et nitrobenzyl sont introduits par des réactions de substitution nucléophile, où des halogénures de méthoxy et de nitrobenzyl appropriés réagissent avec le noyau benzothiophène.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et la surveillance automatisée des réactions afin de garantir un rendement élevé et une pureté optimale.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts, ce qui conduit à la formation des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino, en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les groupes méthoxy et nitrobenzyl peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle sont utilisés en conditions basiques ou acides.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers benzothiophènes substitués selon les réactifs utilisés.
Applications de la recherche scientifique
(2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants.
Mécanisme d'action
Le mécanisme d'action du (2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès des substrats. La présence du groupe nitro peut également conduire à la génération d'espèces réactives de l'oxygène, contribuant à ses effets biologiques.
Applications De Recherche Scientifique
(2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-2-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec une structure plus simple, mais une réactivité similaire dans certaines réactions.
Dérivés de benzimidazole : Composés ayant des activités biologiques similaires, en particulier dans la recherche anticancéreuse.
Unicité
(2E)-2-{3-méthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1-benzothiophène-3(2H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H17NO5S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(2E)-2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C23H17NO5S/c1-28-20-12-16(13-22-23(25)18-4-2-3-5-21(18)30-22)8-11-19(20)29-14-15-6-9-17(10-7-15)24(26)27/h2-13H,14H2,1H3/b22-13+ |
Clé InChI |
FWHFTNQTMQZSCJ-LPYMAVHISA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11539527.png)


![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(1H-indol-3-yl)butanehydrazide](/img/structure/B11539605.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
